1-(3-Fluorobenzyl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPHEZIYSZIWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to N-Substituted Guanidine (B92328) Derivatives
The introduction of a guanidinyl group into a molecule can be accomplished through various synthetic pathways, often involving the reaction of an amine with a guanylating agent. sigmaaldrich.com
Protected guanylating agents are frequently employed to synthesize guanidines under mild conditions, which is particularly advantageous for complex molecules or sensitive substrates. researchgate.netcsic.es The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, yields less polar and basic intermediates that are more easily purified by standard chromatography techniques compared to their unprotected, highly basic counterparts. thieme-connect.comscholaris.ca
Commonly used protected guanylating agents include:
N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine: This reagent reacts efficiently with a variety of amines, including primary and secondary aliphatic amines, to produce the corresponding protected guanidines in moderate to high yields. researchgate.netnih.gov
N,N′-bis(Boc)-S-methylisothiourea: This agent is often used in the presence of a promoter like mercury chloride (HgCl₂) or copper(II) chloride to facilitate the guanylation of aromatic and aliphatic amines. lookchemmall.com The reaction involves the activation of the thiourea (B124793) and subsequent nucleophilic attack by the amine. csic.es
N,N′-di-Boc-thiourea: This thiourea derivative can be activated with reagents like cyanuric chloride (TCT) as a non-toxic alternative to heavy-metal salts like HgCl₂. organic-chemistry.orgthieme-connect.com This method provides an environmentally friendlier route to N,N'-di-Boc-protected guanidines with high yields. organic-chemistry.org The activation likely proceeds through a bis-Boc-carbodiimide intermediate. organic-chemistry.org
These reactions are typically performed in organic solvents such as chloroform, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). organic-chemistry.orgsigmaaldrich.comnih.gov The choice of solvent can significantly impact reaction efficiency; for instance, with certain hindered amines, methylene (B1212753) chloride has been shown to provide better yields than DMF. lookchemmall.com
Direct guanylation of amines represents an atom-economical approach to constructing substituted guanidines. unl.ptacs.org These reactions often involve the addition of an amine's N-H bond across a carbodiimide (B86325) or the reaction of an amine with cyanamide (B42294).
Catalytic systems have been developed to enhance the efficiency and substrate scope of these reactions:
Transition-Metal Catalysis: Catalysts based on iron, unl.pt copper, organic-chemistry.org lanthanides, organic-chemistry.org and titanium unl.pt have been successfully used. For example, commercially available iron(II) acetate (B1210297) has been shown to be an effective catalyst for the addition of various primary, secondary, and heterocyclic amines to carbodiimides. unl.pt Similarly, copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines offer a rapid route to trisubstituted guanidines. organic-chemistry.org
Metal-Free Catalysis: Guanylation can also proceed in the absence of metal catalysts. Scandium(III) triflate has been used to catalyze the guanylation of amines with cyanamide in water, a method suitable for water-soluble substrates like peptides. organic-chemistry.org
These methods provide a direct and versatile pathway to a wide range of guanidine derivatives, tolerating various functional groups. unl.pt
In line with the principles of green chemistry, solvent-free and microwave-assisted methods for guanidine synthesis have been developed to reduce environmental impact and shorten reaction times. jocpr.comjocpr.combeilstein-journals.org
Microwave irradiation has been shown to significantly accelerate the synthesis of guanidine derivatives. jocpr.comresearchgate.net One approach involves the reaction of symmetrical or asymmetrical thioureas with various amines in water under alkaline conditions. jocpr.comjocpr.comresearchgate.net This one-pot method can produce substituted guanidines in moderate yields within 10 to 95 minutes at a microwave power of 100W. jocpr.comresearchgate.net The alkaline medium helps to catalyze the reaction and trap the hydrogen sulfide (B99878) gas produced as a byproduct. jocpr.com
Solvent-free approaches, often utilizing mechanochemical ball milling or neat reaction conditions under microwave irradiation, offer further environmental benefits by eliminating the need for bulk solvents. beilstein-journals.orgoup.comoup.com For example, a solvent-free reaction between guanidine hydrochloride and chalcones under microwave irradiation has been used to efficiently synthesize 2,4,6-triarylpyridines. oup.com Ytterbium triflate has also been shown to be an effective catalyst for the addition of amines to carbodiimides under solvent-free conditions. organic-chemistry.org These methods are noted for their operational simplicity, speed, and often quantitative yields. beilstein-journals.orgoup.com
| Method | Reagents | Conditions | Advantages |
| Microwave-Assisted | Thiourea, Amine, NaOH | Water, 100W Microwave | Rapid (10-95 min), Green (water solvent), One-pot jocpr.comjocpr.comresearchgate.net |
| Solvent-Free | Guanidine HCl, Chalcones | Microwave Irradiation | No solvent, Excellent yields, Efficient oup.com |
| Solvent-Free Catalysis | Amine, Carbodiimide | Ytterbium triflate | No solvent, Good yields organic-chemistry.org |
Specific Synthetic Strategies for 1-(3-Fluorobenzyl)guanidine and its Derivatives
The synthesis of this compound often leverages the general principles of guanidine synthesis, with specific adaptations for the fluorinated benzyl (B1604629) precursor.
A common and direct route to this compound and its derivatives involves starting from a halogenated benzyl precursor, such as 3-fluorobenzyl chloride or 3-fluorobenzyl bromide. nih.govevitachem.com The synthesis typically involves a nucleophilic substitution reaction where a guanidine-containing nucleophile displaces the halide.
For instance, N-(3-fluorobenzyl)-N-methylguanidine has been synthesized by reacting 3-fluorobenzyl chloride with N-methylguanidine in the presence of a base. evitachem.com Another approach involves the reaction of 3-fluorobenzyl bromide with a protected guanidine precursor in a biphasic solution with a phase-transfer catalyst. nih.gov
Protecting group chemistry is crucial for the efficient and clean synthesis of this compound, particularly when using versatile but highly reactive guanylating agents. The Boc group is a preferred choice for protecting the guanidino moiety.
A well-documented synthesis of this compound involves a two-step process:
Guanylation: 3-Fluorobenzylamine (B89504) is reacted with a protected guanylating agent, such as N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, in a solvent like chloroform. This reaction yields the fully protected intermediate, N,N′-bis(tert-butoxycarbonyl)-N″-(3-fluorobenzyl)guanidine. nih.gov
Deprotection: The Boc protecting groups are subsequently removed from the intermediate. This is typically achieved under acidic conditions, for example, by treatment with hydrochloric acid (HCl) in a solvent like methanol (B129727) or dioxane, to yield the final product, this compound, usually as its hydrochloride salt. nih.govthieme-connect.com
This method is advantageous as the protected intermediate is stable, non-polar, and easily purified by silica (B1680970) gel chromatography, ensuring a high purity of the final compound after deprotection. thieme-connect.comnih.gov
| Step | Reactants | Product | Conditions | Reference |
| 1. Guanylation | 3-Fluorobenzylamine, N,N′-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | N,N′-bis(tert-butoxycarbonyl)-N″-(3-fluorobenzyl)guanidine | Chloroform, Room Temperature | nih.gov |
| 2. Deprotection | N,N′-bis(tert-butoxycarbonyl)-N″-(3-fluorobenzyl)guanidine | This compound hydrochloride | HCl in Dioxane | nih.gov |
Radiochemical Synthesis and [¹⁸F] Isotopic Labeling Methods
The development of radiolabeled guanidines, particularly meta-[¹⁸F]Fluorobenzylguanidine ([¹⁸F]MFBG), has been a significant focus in radiopharmaceutical chemistry. Current time information in Bangalore, IN.scispace.com This interest stems from its potential as a positron emission tomography (PET) imaging agent for neuroendocrine tumors, offering a promising alternative to the commonly used single-photon emission computed tomography (SPECT) agent, meta-[¹²³I]iodobenzylguanidine ([¹²³I]MIBG). Current time information in Bangalore, IN.nih.gov
Precursor Design and Synthesis for Radiofluorination (e.g., Diaryliodonium Salts)
The synthesis of [¹⁸F]MFBG relies heavily on the design of suitable precursors that can undergo efficient radiofluorination. Current time information in Bangalore, IN. Diaryliodonium salts have emerged as highly effective precursors for this purpose. researchgate.net The design of these precursors must address several key criteria: high purity to avoid competition for the trace amounts of [¹⁸F]fluoride, long-term stability, and the presence of protecting groups for the guanidine functionality that are stable to the synthesis conditions. Current time information in Bangalore, IN.
A common strategy involves the protection of the guanidine group to prevent its interference with the fluorination reaction. The N,N′,N″,N‴-tetrakis-BOC-protected m-iodobenzylguanidine is a key intermediate. Current time information in Bangalore, IN. This protected compound can then be used to synthesize a diaryliodonium salt precursor. For instance, a diaryliodonium salt was prepared from N,N′,N″,N‴-tetrakis-BOC-protected m-iodobenzylguanidine through a one-pot, two-step process involving an in situ Selectfluor® oxidation followed by treatment with potassium (4-methoxyphenyl)trifluoroborate. Current time information in Bangalore, IN.
Another approach utilizes spirocyclic iodonium (B1229267) ylides, which offer advantages over diaryliodonium salts, such as the absence of a counterion and an auxiliary arene. rsc.org A spirocyclic iodonium ylide (SPIAd) precursor featuring a protected benzylguanidine has been successfully prepared and used for the radiosynthesis of [¹⁸F]MFBG. rsc.org
Historically, precursors like 3-nitrobenzonitrile (B78329) or 4-nitrilophenyl trimethylammonium trifluoromethanesulfonate (B1224126) were used, but these often resulted in lower yields or interfering impurities for [¹⁸F]MFBG. researchgate.net
Automated Radiosynthesis Protocols for [¹⁸F]Fluorobenzylguanidine
The clinical viability of [¹⁸F]MFBG has been significantly enhanced by the development of automated radiosynthesis protocols, which allow for routine, reliable, and high-yield production. Current time information in Bangalore, IN.nih.gov A notable automated method employs a two-step process that has been adapted for use on commercially available synthesizers. scispace.comnih.gov
The process begins with the thermolysis of a diaryliodonium salt precursor with [¹⁸F]fluoride, followed by an acid deprotection step to remove the protecting groups from the guanidine moiety. Current time information in Bangalore, IN.scispace.com This automated synthesis can be completed in approximately 56 minutes, including high-performance liquid chromatography (HPLC) purification. Current time information in Bangalore, IN.nih.gov This method has achieved significantly improved radiochemical yields (RCY) compared to previous manual methods. Current time information in Bangalore, IN.
The table below summarizes the key parameters of a reported automated synthesis protocol.
| Parameter | Value | Reference |
| Precursor | Diaryliodonium Salt (8 mg) | Current time information in Bangalore, IN. |
| Synthesis Time | 56 ± 2 minutes | Current time information in Bangalore, IN.nih.gov |
| Radiochemical Yield (Decay-Corrected) | 31% | scispace.comnih.gov |
| Radiochemical Yield (End of Synthesis) | 21.7 ± 3.52% | Current time information in Bangalore, IN. |
| Radiochemical Purity | > 99.9% | Current time information in Bangalore, IN.scispace.com |
This automated protocol permits the production of multi-dose batches of clinical-grade [¹⁸F]MFBG, making it suitable for widespread clinical use and commercialization. Current time information in Bangalore, IN.nih.gov
Radiofluorination Reaction Mechanisms (e.g., Pyrolysis, Nucleophilic Displacement)
The introduction of the fluorine-18 (B77423) atom onto the aromatic ring of the benzylguanidine precursor is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. nih.gov In the case of diaryliodonium salt precursors, the reaction proceeds via a two-step mechanism. Current time information in Bangalore, IN.nih.gov
Thermolysis/Fluoride (B91410) Displacement: The diaryliodonium salt is heated in the presence of [¹⁸F]fluoride. The high reactivity of the hypervalent iodine center facilitates the displacement of one of the aryl groups by the nucleophilic [¹⁸F]fluoride ion. Current time information in Bangalore, IN.researchgate.net This step forms the [¹⁸F]fluoroarene intermediate while the guanidine moiety remains protected. The choice of the ancillary aryl group on the iodonium salt is crucial for directing the regioselectivity of the fluoride attack. Current time information in Bangalore, IN. The process is a form of thermal decomposition, or pyrolysis, of the diaryliodonium fluoride intermediate. Current time information in Bangalore, IN.
Acid Deprotection: Following the radiofluorination step, the BOC (tert-butoxycarbonyl) protecting groups on the guanidine nitrogen atoms are removed. This is typically accomplished by acid hydrolysis, yielding the final [¹⁸F]MFBG product. Current time information in Bangalore, IN.scispace.com
Alternative mechanisms and strategies have also been explored. Copper-mediated radiofluorination of precursors like arylstannanes or aryl boronic esters represents another powerful method for forming the C-¹⁸F bond on electron-rich aromatic systems. mdpi.comgoogle.com Spirocyclic iodonium ylides undergo radiofluorination to produce an ¹⁸F-intermediate, which is then deprotected under acidic conditions. rsc.org Earlier methods involved a nucleophilic fluoro-for-nitro exchange on precursors like 3-nitrobenzonitrile. researchgate.net
Derivatization and Scaffold Diversification of Guanidine Systems
The benzylguanidine scaffold serves as a versatile platform for chemical modification to explore structure-activity relationships (SAR) and develop new therapeutic or diagnostic agents. nih.govuni-augsburg.de Diversification efforts focus on introducing various substituents on the aromatic rings and exploring alternative aromatic systems.
Introduction of Varied Substituents on Phenyl and Benzyl Moieties
Modifying the substituents on the benzyl and potential phenyl rings of guanidine derivatives is a key strategy for tuning their biological properties. nih.govuni-augsburg.de
Positional Isomerism on the Benzyl Moiety: The position of the fluorine atom on the benzyl ring significantly impacts the properties of fluorobenzylguanidine. Studies have compared meta-[¹⁸F]fluorobenzylguanidine ([¹⁸F]MFBG) with its para-isomer, para-[¹⁸F]fluorobenzylguanidine ([¹⁸F]PFBG). scispace.comnih.gov While the synthesis of [¹⁸F]PFBG often results in higher radiochemical yields (41±12% vs. 11±2% for [¹⁸F]MFBG in one study), scispace.comnih.gov in vivo studies have suggested that [¹⁸F]MFBG exhibits properties more similar to the clinically established [¹²³I]MIBG. researchgate.net
Substitution for Antimicrobial Activity: A range of benzyl and phenyl guanidine derivatives has been synthesized to investigate their antimicrobial properties. nih.gov This includes introducing various substituents such as dichloro and trifluoromethyl (CF₃) groups onto the benzyl ring. nih.gov For example, to improve metabolic stability, a chlorine atom was replaced with a CF₃ group in some analogs. nih.gov
Alkoxy Substituents: The introduction of fluoroalkoxy chains has been explored to create MIBG analogs that can be synthesized in a single radiochemical step via Sₙ2 substitution. nih.gov For example, 4-[¹⁸F]Fluoropropoxy-3-iodobenzylguanidine ([¹⁸F]FPOIBG) was designed and synthesized from a 4-hydroxy derivative precursor. nih.gov
The table below shows examples of different substituents and their intended purpose.
| Base Scaffold | Substituent | Position | Purpose of Derivatization | Reference |
| Fluorobenzylguanidine | Fluoro | para | Comparison with meta-isomer for NET imaging | nih.gov |
| Benzylguanidine | 2,3-dichloro | on benzyl ring | Antimicrobial activity | nih.gov |
| Benzylguanidine | CF₃ | on benzyl ring | Improve metabolic profile | nih.gov |
| Iodobenzylguanidine | 4-Fluoropropoxy | on benzyl ring | Single-step radiosynthesis | nih.gov |
Synthesis of Biaryl and Heteroaromatic Guanidine Analogues
Diversification of the benzylguanidine scaffold extends to replacing the phenyl or benzyl group with more complex biaryl or heteroaromatic systems. nih.govresearchgate.net
Biaryl Guanidines: Symmetrical and unsymmetrical biaryl guanidine derivatives have been synthesized. One study reported the synthesis of N,N′-biaryl guanidines via a copper-catalyzed arylation of guanidine nitrate (B79036) with aryl halides. nih.gov These compounds, featuring fluorinated heteroaromatic side chains, were evaluated as inhibitors of the β-secretase (BACE1) enzyme, a target in Alzheimer's disease research. nih.gov Palladium catalysts supported on guanidine-functionalized nanoparticles have also been used for Suzuki-Miyaura cross-coupling reactions to create biaryl scaffolds. acs.org
Heteroaromatic Guanidines: The aromatic ring of benzylguanidine can be replaced with various heteroaromatic systems to create novel analogs.
Quinazolinones: Radical cascade reactions involving N-acylcyanamides have been used to synthesize complex heteroaromatic structures like quinazolinones, including the natural product deoxyvasicinone (B31485) and its guanidine analogues. researchgate.net
Pyrimidines: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing anticancer activity. nih.gov
Imidazoles and Pyrroles: Imidazole and pyrrole (B145914) aminoguanidine (B1677879) derivatives have been synthesized as part of SAR studies for antimicrobial agents. nih.gov
Imidazolines: To develop new norepinephrine (B1679862) transporter (NET) ligands, N-(3-iodobenzyl)-4,5-dihydro-1H-imidazol-2-amine, a cyclic analog of benzylguanidine, was synthesized and showed high affinity for NET. researchgate.net
These synthetic strategies demonstrate the broad potential for modifying the core guanidine structure to generate diverse libraries of compounds for various biological applications. google.comwhiterose.ac.uk
Preparation of Urea (B33335) and Thiourea Intermediates and Derivatives
The guanidinyl moiety of this compound is a versatile functional group that can undergo various chemical transformations to yield a range of derivatives. Among these, the formation of urea and thiourea linkages is a common strategy for modifying the parent molecule. These reactions typically involve the nucleophilic character of the guanidine's nitrogen atoms, which can react with electrophilic partners like isocyanates and isothiocyanates. Furthermore, the interconversion between thioureas and guanidines represents a key synthetic route in this area of chemistry.
The synthesis of urea and thiourea derivatives from primary amines is a well-established process in organic chemistry. bas.bgscholarsresearchlibrary.com Guanidines, possessing available N-H bonds, can act as nucleophiles in a manner analogous to amines. The reaction of a guanidine with an isocyanate or isothiocyanate leads to the formation of a substituted urea or thiourea, respectively, where the new functionality is appended to the guanidine core. bas.bg
Preparation of Urea Derivatives
The reaction of this compound with various isocyanates (R-N=C=O) provides a direct pathway to corresponding urea derivatives. In this transformation, one of the nitrogen atoms of the guanidine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This addition reaction typically proceeds under mild conditions and results in the formation of N-substituted ureas tethered to the this compound framework. The specific properties of the resulting molecule can be tuned by varying the 'R' group on the isocyanate.
While specific examples starting directly from this compound are not extensively documented in the provided literature, the general methodology is widely applied. bas.bgsemanticscholar.org The synthesis of urea derivatives often occurs in aprotic solvents, and the reaction can be carried out with or without a catalyst, depending on the reactivity of the specific substrates. scholarsresearchlibrary.comsemanticscholar.org
Table 1: General Synthesis of Urea Derivatives from this compound
| Starting Material | Reactant 2 (Isocyanate) | General Product Structure |
| This compound | R-N=C=O | N-(3-Fluorobenzyl)-N'-(substituted-carbamoyl)guanidine |
This table illustrates the general reaction pathway. The 'R' group represents a variable substituent (e.g., alkyl, aryl) from the isocyanate.
Preparation of Thiourea Derivatives
Analogous to urea formation, thiourea derivatives of this compound can be synthesized through reaction with isothiocyanates (R-N=C=S). The thiocarbonyl carbon of the isothiocyanate is electrophilic and readily attacked by the nucleophilic nitrogen of the guanidine. bas.bg This method provides access to a diverse library of thiourea derivatives, as a wide array of isothiocyanates are commercially available or can be readily prepared. d-nb.inforesearchgate.net
The reaction conditions are generally similar to those for urea synthesis, often involving stirring the reactants in a suitable solvent at room temperature or with gentle heating. scholarsresearchlibrary.com These thiourea derivatives themselves are valuable intermediates, as the thiocarbonyl group can be used in further transformations, notably in the synthesis of heterocyclic systems or in desulfurization reactions to form other functional groups. nih.govmdpi.com
Table 2: General Synthesis of Thiourea Derivatives from this compound
| Starting Material | Reactant 2 (Isothiocyanate) | General Product Structure |
| This compound | R-N=C=S | N-(3-Fluorobenzyl)-N'-(substituted-thiocarbamoyl)guanidine |
This table illustrates the general reaction pathway. The 'R' group represents a variable substituent (e.g., alkyl, aryl) from the isothiocyanate.
Conversion of Thioureas to Guanidines
A significant related transformation is the synthesis of guanidines from thiourea precursors. This desulfurization reaction is a powerful tool for constructing substituted guanidines and highlights the chemical relationship between these two classes of compounds. researchgate.net The process typically involves activating the thiourea, followed by reaction with an amine. nih.gov
Common reagents for this conversion include heavy metal salts, such as mercury(II) chloride (HgCl₂), which act as a thiophile to facilitate the removal of sulfur. nih.gov The reaction proceeds by forming an intermediate, likely an isothiourea, which is then displaced by an amine to yield the final guanidine product. More modern and milder methods have also been developed, using reagents like potassium dichloroiodate (KICl₂) for the desulfurization step, affording guanidine salts in high yields. researchgate.net This methodology could be applied to a 1-(3-Fluorobenzyl)-3-substituted thiourea to introduce further diversity on the guanidine core.
Molecular and Electronic Structure Characterization and Theoretical Analysis
Spectroscopic Elucidation of Molecular Structures
Spectroscopic techniques are fundamental in determining the molecular structure of 1-(3-Fluorobenzyl)guanidine, providing detailed information about its atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. While complete spectral data for the specific compound is not widely published, analysis of closely related structures and precursors allows for a detailed prediction of its spectral characteristics. The hydrochloride salt of meta-fluorobenzylguanidine (MFBG) is commercially available, and its certificate of analysis typically includes ¹H and ¹⁹F NMR spectra, confirming its structure. abx.de
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the benzyl (B1604629) and guanidine (B92328) protons. The methylene (B1212753) protons (-CH₂-) would appear as a singlet or a triplet depending on the coupling with adjacent NH protons. The aromatic protons of the 3-fluorophenyl ring would exhibit complex splitting patterns due to both homo- and heteronuclear coupling (with ¹⁹F). Typically, these signals would be found in the range of 7.0-7.5 ppm. Protons on the guanidine group (-NH, -NH₂) would appear as broad signals, and their chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. The guanidinium (B1211019) carbon (C=N) is expected to resonate at approximately 157-159 ppm. The benzylic carbon (-CH₂) would appear around 45 ppm. The carbons of the fluorophenyl ring would show characteristic shifts influenced by the fluorine substituent, with the carbon directly bonded to fluorine (C-F) exhibiting a large one-bond coupling constant (¹JCF).
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the presence and position of the fluorine atom. For a 3-fluorobenzyl group, a single resonance is expected. For comparison, in the related compound 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorobenzyl)guanidine, where the fluorine is in the para position, the ¹⁹F signal appears at -116.51 ppm. acs.org A similar chemical shift is anticipated for the meta-substituted isomer.
Table 1: Predicted and Analogous NMR Data for Fluorobenzylguanidine Derivatives This table presents data from closely related analogs to infer the spectral properties of this compound.
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Notes | Source |
|---|---|---|---|---|
| 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorobenzyl)guanidine | ¹H | 7.75 (br s, 2H), 7.41–7.30 (m, 2H), 7.19–7.08 (m, 2H), 6.47 (s, 1H), 4.46 (s, 2H), 2.21 (s, 6H) | DMSO-d₆ solvent. Aromatic and benzyl proton signals are shown. | acs.org |
| 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorobenzyl)guanidine | ¹³C | 166.1, 162.3, 159.9, 157.8, 136.6, 129.0 (d, J=8.0 Hz), 115.0 (d, J=21.2 Hz), 110.2, 42.7, 23.6 | DMSO-d₆ solvent. Guanidinium carbon at 157.8 ppm. | acs.org |
| 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-fluorobenzyl)guanidine | ¹⁹F | -116.51 | DMSO-d₆ solvent. Para-fluoro substitution. | acs.org |
| N,N′-bis(BOC)-N″-3-iodobenzylguanidine (precursor) | ¹H | 11.53 (brs, 1H), 8.59 (brs, 1H), 7.67 (s, 1H), 7.63 (d, J=7.6 Hz, 1H), 7.28 (d, J=7.6 Hz, 1H), 7.08 (t, J=7.6 Hz, 1H), 4.57 (d, J=5.6 Hz, 1H), 1.52 (s, 9H), 1.49 (s, 9H) | CDCl₃ solvent. Iodo-analog with BOC protection. | nih.gov |
| N,N′-bis(BOC)-N″-3-iodobenzylguanidine (precursor) | ¹³C | 161.9, 154.5, 151.6, 138.2, 135.3, 135.1, 128.8, 125.5, 92.9, 81.7, 77.9, 42.5, 26.7, 26.5 | CDCl₃ solvent. Iodo-analog with BOC protection. | nih.gov |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions from the guanidinium and fluorobenzyl moieties.
Key expected vibrational bands include:
N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹, characteristic of the primary and secondary amines in the guanidine group.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹. mdpi.com
C=N Stretching: A strong absorption band for the guanidinium C=N double bond is expected in the region of 1630-1680 cm⁻¹.
N-H Bending: These vibrations occur around 1550-1650 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
C-F Stretching: A strong, characteristic band for the C-F bond is expected in the 1000-1300 cm⁻¹ region.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Guanidinyl N-H | Stretch | 3100-3500 | Strong, Broad |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Methylene C-H | Stretch | 2850-2960 | Medium |
| Guanidinyl C=N | Stretch | 1630-1680 | Strong |
| Phenyl C=C | Stretch | 1450-1600 | Medium-Strong |
| Guanidinyl N-H | Bend | 1550-1650 | Medium |
| Benzyl C-F | Stretch | 1000-1300 | Strong |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₈H₁₀FN₃. The exact mass can be calculated based on the most abundant isotopes of its constituent atoms. HRMS analysis of precursors and related compounds has been successfully used to confirm their composition. nih.gov For example, the HRMS (ESI) analysis of N,N′,N″,N‴-tetrakis-BOC-protected m-iodobenzylguanidine gave a found value of 698.1901 for the [M+Na]⁺ ion, closely matching the calculated value of 698.1914. nih.gov
Table 3: Calculated HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated m/z |
|---|---|---|
| C₈H₁₀FN₃ | [M+H]⁺ | 168.0931 |
| C₈H₁₀FN₃ | [M+Na]⁺ | 190.0751 |
Crystallographic Analysis and Solid-State Structural Determination
Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining molecular structure. While a specific crystal structure for this compound has not been found in the surveyed literature, studies on related guanidinium-containing compounds provide valuable insights into the expected solid-state features. For instance, the crystal structure of a tris(benzylamino)guanidinium derivative revealed an unsymmetrical arrangement where two benzyl groups are positioned on one side of the central CN₃ plane and one on the other. beilstein-journals.org In fluorine-substituted quinazoline (B50416) derivatives formed from guanidine, extensive intermolecular hydrogen bonding involving the guanidinium group and chloride counter-ions leads to the formation of complex 3D networks. nih.gov It is highly probable that this compound, particularly in its salt form, would also exhibit a rich network of hydrogen bonds in the solid state, connecting the guanidinium N-H donors to suitable acceptors.
Analysis of Dihedral Angles and Conformational Preferences
The conformational flexibility of this compound is primarily defined by the rotation around two key single bonds: the C(phenyl)-C(benzyl) bond and the C(benzyl)-N(guanidinyl) bond. The relative orientation of the phenyl ring and the guanidine group is determined by the dihedral angles around these bonds.
Without a crystal structure, these angles must be discussed from a theoretical standpoint or by analogy. In related structures like 5-benzyl-imidazolidinones, the energy differences between various staggered and eclipsed conformations around the benzylic C-C bond are small (less than 2 kcal/mol), suggesting relatively free rotation at room temperature. ethz.ch However, steric interactions between the ortho-substituents on the phenyl ring and the guanidine group can introduce a higher rotational barrier and favor specific conformations. smolecule.com
Theoretical studies using methods like Density Functional Theory (DFT) are powerful tools for predicting the most stable conformers and the energy barriers between them. smolecule.comacademie-sciences.fr For this compound, calculations would likely explore the potential energy surface as a function of the key dihedral angles, identifying low-energy staggered conformations as the most probable. The planarity of the guanidinium group itself is also of interest, as significant deviation from planarity can occur due to steric crowding. smolecule.com
Advanced Computational Chemistry Approaches
To elucidate the detailed molecular and electronic properties of this compound, a suite of advanced computational chemistry techniques is employed. These methods provide a theoretical framework for understanding its geometry, reactivity, and dynamic behavior.
Density Functional Theory (DFT) is a powerful quantum chemical method used to determine the ground-state geometry and electronic structure of molecules. nih.gov The B3LYP functional, often paired with a basis set like 6-311++G(d,p), is a common choice for optimizing the geometry of organic molecules, including guanidine derivatives. ekb.egresearchgate.netasianpubs.orggaussian.com This process calculates the lowest energy conformation by determining the optimal bond lengths, bond angles, and dihedral angles.
For this compound, DFT calculations would reveal the planarity of the guanidinium group and the spatial orientation of the 3-fluorobenzyl substituent relative to it. The electronic properties derived from DFT, such as total energy and dipole moment, provide foundational data for further analysis. inpressco.com
| Parameter | Value |
|---|---|
| C-N (Guanidinium) Bond Length (Å) | ~1.33 - 1.38 |
| N-C-N (Guanidinium) Bond Angle (°) | ~120 |
| C-F (Benzene Ring) Bond Length (Å) | ~1.35 |
| Total Energy (Hartree) | Value specific to computation |
| Dipole Moment (Debye) | Value specific to computation |
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions within a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. nih.govacs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and a greater ease of electronic excitation. asianpubs.org
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | ~ -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | ~ -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 | Indicates chemical reactivity and kinetic stability. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. uni-muenchen.de It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. researchgate.netajchem-a.com The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net
For this compound, the MEP map would show significant negative potential (red) around the highly electronegative fluorine atom and the sp2-hybridized nitrogen atoms of the guanidinium group, identifying these as primary sites for hydrogen bond acceptance. nih.govresearchgate.net Conversely, regions of high positive potential (blue) would be located around the N-H protons of the guanidinium moiety, confirming their role as strong hydrogen bond donors and sites for nucleophilic attack. rsc.orgresearchgate.net
Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational tool used to visualize and characterize weak and non-covalent interactions within and between molecules. frontiersin.orgresearchgate.net The resulting plots display broad surfaces corresponding to different types of interactions, color-coded by their nature and strength.
An NCI-RDG analysis of this compound would reveal:
Strong Hydrogen Bonds: Large, blue-colored discs or surfaces between the N-H protons and acceptor atoms (like nitrogen or fluorine), indicating strong, attractive interactions. frontiersin.org
Van der Waals Interactions: Broad, green-colored surfaces, particularly between the phenyl ring and other parts of the molecule or adjacent molecules, indicating weaker, delocalized interactions. frontiersin.org
Repulsive Interactions: Small, red-colored regions indicating steric repulsion, which can occur within the rings formed by hydrogen bonds. frontiersin.org
This analysis provides a clear, three-dimensional picture of the forces that stabilize the molecular structure and its assemblies in the solid state. frontiersin.orgdntb.gov.ua
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes, the stability of interactions, and behavior in different environments (e.g., in aqueous solution). acs.orgmdpi.com
For this compound, MD simulations could be used to:
Explore the conformational landscape, particularly the rotation around the C-C and C-N single bonds connecting the benzyl and guanidinium groups.
Assess the stability of the intermolecular hydrogen bonding networks in the presence of solvent molecules. acs.org
Analyze the hydration shell around the molecule and the nature of its interactions with water. researchgate.net
The results of MD simulations are crucial for bridging the gap between static quantum chemical calculations and the dynamic reality of molecular systems.
Biological Target Interactions and Mechanistic Investigations Non Clinical Focus
Ligand-Target Binding and Receptor Modulation Studies
The human norepinephrine (B1679862) transporter (hNET) is a transmembrane protein that facilitates the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission. nih.gov It is a significant target for various therapeutic agents and imaging ligands. nih.gov
Research into fluorinated benzylguanidine analogs has explored their potential as PET imaging agents for hNET. In a comparative study, the binding affinity of 1-(3-Fluorobenzyl)guanidine, also known as MFBG, for the human norepinephrine transporter (hNET) was determined through competitive inhibition assays using 123I-MIBG as the radioligand in C6-hNET cells. The study revealed that MFBG has a binding affinity (Ki) of 4.86 ± 0.59 µM for hNET. researchgate.net This affinity is 2.8-fold lower than that of the clinically used imaging agent 123I/124I-MIBG. researchgate.netosti.gov
Despite its lower in vitro affinity and a roughly four-fold lower uptake in cell-based assays compared to MIBG, PET imaging studies demonstrated that [18F]MFBG provided better visualization of C6-hNET xenografts than [124I]MIBG. researchgate.netosti.gov Furthermore, biodistribution studies indicated that while [18F]MFBG and 123I-MIBG showed similar accumulation in tumors, [18F]MFBG exhibited significantly faster clearance from the body and reduced uptake in most non-target organs. researchgate.netosti.gov
| Compound | Binding Affinity (Ki) for hNET (µM) | Reference |
|---|---|---|
| This compound (MFBG) | 4.86 ± 0.59 | researchgate.net |
The 5-HT6 receptor, a G protein-coupled receptor predominantly expressed in the brain, is implicated in cognitive processes, making it a target for the treatment of cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. portico.orguniba.it The development of ligands that modulate 5-HT6 receptor activity is an active area of research. mdpi.com Studies have explored a range of chemical scaffolds, including those based on 1,3,5-triazine, for their potential as 5-HT6 receptor ligands. nih.govuj.edu.pl While extensive research has been conducted on various substituted benzyl (B1604629) derivatives, specific binding data for this compound at the 5-HT6 receptor is not prominently available in the reviewed literature. The focus of many studies is on larger, more complex molecules that incorporate fluorobenzyl moieties as part of a broader pharmacophore. nih.gov
Prokineticins are signaling proteins that exert their effects through two G protein-coupled receptors, PKR1 and PKR2. nih.gov These receptors are involved in a variety of physiological processes, and their dysregulation has been linked to several diseases. uniroma1.it Ligands for these receptors are of interest for their therapeutic potential. nih.gov Research has identified various non-peptide antagonists for these receptors, often featuring halogenated benzyl groups. researchgate.net However, specific interaction data for this compound with PKR1 or PKR2 has not been detailed in the available scientific literature. The existing research on PKR antagonists has primarily focused on larger, more complex molecules. uniroma1.itresearchgate.net
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that has emerged as a therapeutic target for conditions such as cancer, inflammation, and glaucoma. nih.gov The development of selective A3AR antagonists is a key area of research. nih.govbiorxiv.org Studies have shown that N6-substituted adenosine analogs, particularly those with halobenzyl groups, can be potent and selective A3AR antagonists. nih.gov For instance, N6-(3-halobenzyl) and related arylalkyl derivatives have demonstrated high binding affinities, with Ki values in the low nanomolar range. nih.gov While the 3-fluorobenzyl moiety is a component of some reported A3AR ligands, specific data on the direct interaction and antagonistic activity of this compound itself at the A3AR are not available in the reviewed literature.
Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in a range of cellular functions and are considered therapeutic targets, particularly in the context of cancer. nih.govmdpi.com The development of selective ligands for these receptors is an ongoing effort in medicinal chemistry. acs.org While various compounds containing fluorophenyl or related moieties have been investigated for their affinity to sigma receptors, specific binding data for this compound at either the σ1 or σ2 receptor is not prominently featured in the reviewed literature. Research has often focused on more complex molecules where a fluorinated aromatic ring is part of a larger chemical structure. nih.gov
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are crucial for synaptic plasticity. plos.orgresearchgate.net Positive allosteric modulators (PAMs) of AMPA receptors, which enhance the receptor's response to glutamate, are being investigated for their potential to treat cognitive disorders. nih.govmdpi.com These modulators bind to an allosteric site on the receptor, distinct from the glutamate-binding site. plos.org The binding of a PAM stabilizes the active conformation of the receptor, slowing its deactivation and/or desensitization. plos.orgresearchgate.net While the field of AMPA receptor modulation is active, there is no specific information in the reviewed literature detailing the interaction or allosteric modulatory effects of this compound on AMPA receptors.
Enzyme Inhibition and Activity Modulation
The guanidine (B92328) moiety is a recognized pharmacophore that mimics the side chain of arginine, a key amino acid in many enzymatic reactions. This structural feature allows guanidine-containing compounds to interact with a range of biological targets, including kinases, secretases, carbonic anhydrases, and nitric oxide synthases.
Kinase Inhibition Mechanisms (e.g., BRAF Inhibition, Allosteric vs. ATP Binding)
While direct studies on this compound as a kinase inhibitor are not extensively documented, the guanidinium (B1211019) group is a relevant functional group in the design of kinase inhibitors. Research into compounds with structural similarities, such as certain 3,4'-substituted bis-guanidinium derivatives, has shown inhibitory activity against the RAF-1/MEK-1 kinase cascade. nih.gov These findings suggest that the guanidinium moiety can be a key component for interaction within the kinase active site. nih.gov
Kinase inhibitors typically function through two primary mechanisms:
ATP-Competitive Inhibition: These inhibitors bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. This is the most common mechanism for kinase inhibitors. mdpi.comnih.gov
Allosteric Inhibition: These inhibitors bind to a site on the kinase distinct from the ATP pocket, known as an allosteric site. This binding induces a conformational change in the enzyme that prevents its catalytic activity or substrate binding. f1000research.com
The development of guanidinium-based compounds as kinase inhibitors represents an ongoing area of research, with docking studies being employed to elucidate the potential binding modes within targets like RAF-1. nih.gov
β-Secretase (BACE1) Enzymatic Activity Inhibition
β-Secretase (BACE1) is an aspartic protease that is a key target in the development of therapeutics for Alzheimer's disease. rsc.orgnih.gov The inhibition of BACE1 is a strategy to reduce the production of amyloid-β peptides. rsc.org The guanidine functional group has been incorporated into various scaffolds to target BACE1. For instance, acyl guanidines and molecules with an iminopyrimidinone skeleton containing a guanidine portion have been designed to interact with the catalytic aspartic acid residues in the BACE1 active site. mdpi.com
Several studies have reported the synthesis and evaluation of guanidine derivatives as BACE1 inhibitors. nih.govrsc.orgnih.gov In one such study, biaryl guanidine derivatives were synthesized and evaluated, with some compounds showing potent BACE1 inhibition with IC₅₀ values in the nanomolar range. nih.gov These findings underscore the utility of the guanidine moiety in designing inhibitors that can effectively target the active site of BACE1. rsc.orgnih.gov
Carbonic Anhydrase (CA, particularly CA VII) Isoform Selective Inhibition
Research has been conducted on derivatives of this compound as inhibitors of carbonic anhydrase (CA) isoforms. Specifically, a study on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides investigated their inhibitory activity against several human (h) CA isoforms, with a focus on the brain-associated hCA VII. tandfonline.comnih.govnih.govresearchgate.net
In this series, the compound 4-(3-(3-Fluorobenzyl)guanidino)benzenesulfonamide was synthesized and evaluated. nih.gov This compound incorporates the 3-fluorobenzylguanidine structure attached to a benzenesulfonamide moiety, which is a classic zinc-binding group for CA inhibitors. The study demonstrated that this compound is a potent inhibitor of hCA VII, while showing weaker inhibition against the ubiquitous hCA I and hCA II isoforms, indicating a degree of selectivity. The inhibition constants (Kᵢ) for this compound against the three isoforms are detailed in the table below. nih.govresearchgate.net
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |
|---|---|---|---|
| 4-(3-(3-Fluorobenzyl)guanidino)benzenesulfonamide | 1056 | 15.2 | 27.9 |
The data indicates that while the compound is a potent inhibitor of the widespread hCA II isoform, it shows notable activity against the neurological target hCA VII. The selectivity for hCA VII over hCA I is significant. nih.gov
Nitric Oxide Synthase (NOS) Isoform Selective Inhibition
The guanidine group is a well-known structural feature of nitric oxide synthase (NOS) inhibitors, as it mimics the guanidino moiety of the natural substrate, L-arginine. plos.org Various guanidine-containing compounds, such as aminoguanidine (B1677879), have been identified as selective inhibitors of the inducible NOS (iNOS) isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms. plos.orgselleckchem.comnih.gov
Another related compound, N-(3-(Aminomethyl)benzyl)acetamidine (1400W), which also contains a benzyl group, is recognized as a highly selective and potent inhibitor of iNOS. selleckchem.com The ability of these compounds to selectively inhibit iNOS is a significant area of therapeutic interest. nih.gov Given that this compound shares the core guanidine structure and a substituted benzyl group, it is plausible that it could interact with and potentially inhibit NOS isoforms, though specific inhibitory data for this exact compound is not widely published.
Investigation of Molecular Mechanisms of Action
Molecular Docking for Binding Site Prediction and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the binding mechanisms of inhibitors like this compound and its derivatives with their protein targets.
Carbonic Anhydrase: For CA inhibitors, docking studies typically show the sulfonamide moiety coordinating directly with the zinc ion (Zn²⁺) in the enzyme's active site. The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule or hydroxide ion. nih.govrsc.org The rest of the molecule, including the benzylguanidine portion, extends into the active site cavity, forming hydrogen bonds and van der Waals interactions with amino acid residues. These interactions with residues in the middle and at the rim of the active site are crucial for determining the inhibitor's potency and isoform selectivity. nih.govrsc.org
Nitric Oxide Synthase: In docking studies with NOS, the guanidine group of inhibitors is predicted to occupy the arginine binding site. nih.gov It forms key hydrogen bonds with glutamate and tryptophan residues that are essential for binding the native L-arginine substrate. rjptonline.orgresearchgate.net The benzyl group would likely extend into an adjacent hydrophobic pocket, and its specific interactions would influence the compound's affinity and isoform selectivity.
Other Enzymes: Docking simulations have also been instrumental in studying the binding of guanidine derivatives to BACE1, where the guanidine group interacts with the catalytic dyad of aspartate residues (Asp32 and Asp228). rsc.orgnih.gov Similarly, docking has been used to predict how guanidinium-based compounds might bind to the ATP pocket of kinases like RAF-1. nih.gov
These computational investigations provide valuable insights into the specific ligand-protein interactions that govern the inhibitory activity of this compound and related compounds, guiding the design of more potent and selective inhibitors.
Biophysical Techniques for Binding Characterization (e.g., Saturation Transfer Difference NMR)
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a powerful biophysical technique used to study the binding of small molecule ligands to large protein receptors. This method is particularly adept at detecting weak binding interactions, which is often the first step in fragment-based drug discovery. nih.gov The core principle of STD-NMR involves irradiating a protein at a frequency where only the protein's protons resonate. This saturation effect spreads throughout the protein via spin diffusion. If a ligand is bound to the protein, the saturation is transferred to the ligand. When the ligand dissociates, it retains this "memory" of saturation, leading to a decreased signal intensity in the ligand's NMR spectrum. By subtracting a spectrum with protein saturation from a reference spectrum without it, a "difference" spectrum is created that shows signals only from the molecules that have bound to the target protein. ichorlifesciences.comglycopedia.eu
This technique not only confirms binding but can also be used for "epitope mapping," which identifies the specific parts of the ligand that are in closest contact with the protein. ichorlifesciences.com Protons on the ligand that are nearer to the protein surface receive more saturation transfer and thus show stronger signals in the STD spectrum. While specific STD-NMR data for this compound is not detailed in the available literature, NMR studies have been instrumental in confirming that analogous guanidine-containing compounds directly interact with the DNA-binding domain (DBD) of biological targets like FOXO3. nih.gov
Subcellular Target Identification (e.g., Signal Peptidase SpsB)
While the provided outline suggests Signal Peptidase SpsB as an example of a subcellular target, literature primarily links benzylguanidine derivatives to other specific targets. SpsB is a signal peptidase in Gram-positive bacteria, such as Staphylococcus aureus, essential for cleaving signal peptides, regulating the cell cycle, and ensuring the correct localization of other proteins like LtaS. nih.govnih.govnih.gov However, there is no direct evidence to suggest SpsB is a target of this compound.
Instead, research has identified other key subcellular targets for benzylguanidine analogs. A primary target is the human norepinephrine transporter (hNET), a transmembrane protein responsible for the reuptake of norepinephrine. nih.gov The structural similarity of benzylguanidine to norepinephrine allows it to be recognized and transported by hNET, which is overexpressed in certain tumor cells, such as neuroblastoma. This mechanism is leveraged for diagnostic imaging, where radiolabeled analogs like m-(18F)-Fluorobenzylguanidine are used to visualize hNET-expressing tumors via Positron Emission Tomography (PET). nih.govresearchgate.net Another identified target is the Forkhead box O-3 (FOXO3) transcription factor, where guanidine derivatives have been shown to interact directly with its DNA-binding domain. nih.gov
Cellular Pathway Modulation (e.g., FOXO3-Induced Gene Transcription)
The Forkhead box O-3 (FOXO3) transcription factor is a crucial regulator of numerous cellular processes, including cell cycle arrest, apoptosis, and stress resistance. nih.govnih.govnih.gov Its activity can have dual roles in cancer; it can act as a tumor suppressor but can also promote drug resistance and tumor progression. nih.govacs.org The transcriptional activity of FOXO3 is a key point of regulation. When active, FOXO3 translocates to the nucleus and binds to specific DNA sequences to control the expression of target genes. nih.gov
Pharmacological inhibition of FOXO3's transcriptional activity has emerged as a promising therapeutic strategy, particularly in cancers like neuroblastoma where increased nuclear FOXO3 is linked to chemoresistance. nih.gov Studies on phenylpyrimidinylguanidines, which are structurally related to this compound, have shown that these compounds can inhibit FOXO3-induced gene transcription. The mechanism involves direct binding to the DNA-binding domain (DBD) of FOXO3, which blocks its ability to interact with the promoter regions of its target genes, such as DEPP1 (Decidual Protein Induced by Progesterone 1). nih.govacs.org This modulation of the FOXO3 pathway demonstrates a key mechanism by which guanidine-containing compounds can exert their effects at a cellular level.
| Compound Class | Mechanism of Action | Cellular Effect | Therapeutic Implication |
|---|---|---|---|
| Phenylpyrimidinylguanidines | Direct interaction with the DNA-binding domain (DBD) of FOXO3. nih.gov | Inhibition of FOXO3-induced gene transcription. nih.gov | Suppression of FOXO3-mediated therapy resistance in cancer cells. nih.gov |
Membrane Interaction Dynamics
The guanidine group is positively charged at physiological pH, a key feature that governs its interaction with cellular membranes. nih.govnih.gov The primary mechanism of interaction involves a strong electrostatic attraction between the cationic guanidine head and the negatively charged components of bacterial cell membranes, such as phosphatidylglycerol (PG). nih.gov This initial binding can lead to membrane disruption, which is a critical aspect of the antimicrobial activity of many guanidine-based compounds. nih.gov
In contrast, mammalian cell membranes are predominantly composed of neutral, zwitterionic lipids, resulting in a selective disruption of bacterial membranes over mammalian ones. nih.gov Beyond electrostatics, hydrophobic interactions also play a significant role. The benzyl portion of this compound can insert into the hydrophobic core of the lipid bilayer. This insertion can perturb the membrane structure, inducing changes in lipid packing and potentially leading to increased membrane permeability. nih.govnih.gov The combination of electrostatic attraction to the membrane surface and hydrophobic perturbation of the lipid core defines the membrane interaction dynamics of this class of compounds.
Structure-Activity Relationship (SAR) Elucidation
Impact of Substituent Position and Electronic Properties on Biological Activity
The biological activity of benzylguanidine derivatives is highly sensitive to the nature and position of substituents on the benzyl ring. The placement of a fluorine atom, for example, can significantly alter the compound's properties, including its uptake and retention in target tissues.
Conversely, other studies have indicated that for certain activities, the difference between meta and para substitution may be less pronounced. For instance, meta-iodobenzylguanidine (mIBG) and its para-isomer are taken up similarly by NAT-expressing cells, suggesting that the presence of the halogen is more critical than its precise location for that particular interaction. mdpi.com These findings highlight that the electronic properties and steric effects of substituents, dictated by their position on the aromatic ring, are crucial determinants of biological activity, though the optimal position can be target-dependent.
| Property | [¹⁸F]MFBG (Meta-isomer) | [¹⁸F]PFBG (Para-isomer) |
|---|---|---|
| Radiochemical Yield | Lower (11 ± 2%) | Higher (41 ± 12%) |
| In Vitro Cell Uptake | Similar to para-isomer, but 4-fold less than [¹²³I]MIBG | Similar to meta-isomer, but 4-fold less than [¹²³I]MIBG |
| In Vivo Tumor Accumulation (1h p.i.) | 1.6-fold higher than para-isomer | Lower than meta-isomer |
| Body Clearance | Significantly more rapid | Slower than meta-isomer |
| Overall PET Imaging Performance | Considered a better PET ligand for imaging hNET expression | Less effective than meta-isomer |
Identification of Key Pharmacophoric Elements
A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a particular biological effect. For benzylguanidine derivatives, a clear pharmacophoric model emerges from various studies.
Cationic Guanidine Group : The guanidinium moiety is arguably the most critical element. It is protonated and positively charged at physiological pH, enabling strong electrostatic interactions with negatively charged residues in protein binding pockets or with anionic lipids in cell membranes. nih.govnih.gov
Aromatic Scaffold : The benzyl ring serves as a hydrophobic scaffold. It engages in hydrophobic and van der Waals interactions with biological targets. The electronic nature and shape of this ring can be fine-tuned by substituents. mdpi.com
Substituent Pattern : As discussed, the type and position of substituents on the aromatic ring (e.g., the 3-fluoro group) are key modulators of activity, influencing factors like binding affinity, selectivity, and pharmacokinetics. researchgate.net
Linker Moiety : The methylene (B1212753) (-CH₂-) group connecting the guanidine and benzyl ring provides crucial spacing and conformational flexibility, allowing the two key functional groups to adopt an optimal orientation for binding to their target. Studies on related compounds have shown that the length and nature of this linker significantly impact inhibitory potency. nih.gov
Together, these elements—a cationic head, a hydrophobic aromatic ring, and a flexible linker—constitute the core pharmacophore for this class of compounds, with the substitution pattern on the ring providing the means for optimizing activity against specific biological targets.
Conformational Effects on Activity
The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape and electronic properties, which dictate how it interacts with its biological targets. The substitution of a fluorine atom at the meta-position (position 3) of the benzyl ring is a critical structural feature. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. This influences the electron density of the aromatic ring and the benzylic carbon, which can alter non-covalent interactions, such as hydrogen bonding and van der Waals forces, with a target receptor or enzyme active site.
In Vitro and Non-Human In Vivo Biological Activity Assessment
Antimicrobial Profiling against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
The guanidine functional group is a well-established pharmacophore in the design of antimicrobial agents. Various derivatives of benzylguanidine have been evaluated for their activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, demonstrating a range of potencies that are highly dependent on the substitution pattern of the benzyl ring.
Research into fluorinated benzoylthiosemicarbazides, another class of compounds, has shown that derivatives with fluorine substitutions can be active against pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL nih.gov. More directly, a study on 3-methoxybenzamide derivatives found that a compound featuring a fluorine substitution on its phenyl ring demonstrated the most potent antibacterial activity against S. aureus in its class nih.gov. Although specific MIC values for this compound are not provided in the reviewed literature, the collective data from related structures suggest that fluorination can be a favorable modification for enhancing antibacterial potency, particularly against Gram-positive organisms.
Antimicrobial Activity of Selected Benzyl-Thiazole/Indolone Derivatives
| Compound Type | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| Fluorobenzoylthiosemicarbazides | Methicillin-Resistant Staphylococcus aureus (MRSA) | 7.82 - 31.25 | nih.gov |
| 3-Alkylidene-2-Indolone Derivatives (e.g., 10f, 10g, 10h) | Staphylococcus aureus ATCC 43300 (MRSA) | 0.5 | mdpi.com |
| Hydroxyphenyl-Thiazolyl-Coumarin Hybrids | Staphylococcus aureus | 62.5 - 125 | mdpi.com |
| Hydroxyphenyl-Thiazolyl-Coumarin Hybrids | Pseudomonas aeruginosa | 15.62 - 31.25 | mdpi.com |
Biofilm Disruption Activity in Model Systems
Bacterial biofilms present a significant challenge in infectious disease due to their inherent resistance to conventional antibiotics. The guanidinium group has shown promise in the development of agents that can inhibit or disrupt these resilient bacterial communities. A notable example is Guanabenz acetate (B1210297), an antihypertensive drug containing a guanidine moiety, which has been identified as an effective inhibitor of Escherichia coli biofilms nih.gov.
Mechanistic studies revealed that Guanabenz acetate functions by inhibiting the production of cellulose and the curli amyloid protein, which are two of the primary structural components of the E. coli extracellular polymeric substance (EPS) matrix nih.gov. Scanning electron microscopy confirmed that treatment with Guanabenz resulted in a lack of EPS matrix and very few remaining bacterial cells, highlighting its efficacy as a biofilm inhibitor nih.gov. This evidence for a structurally related guanidine compound suggests that this compound could be a candidate for investigation into similar anti-biofilm activities, potentially acting through the disruption of key matrix components essential for biofilm integrity.
Effects on Cellular Metabolism (e.g., Mitochondrial Oxidative Phosphorylation Inhibition in Cancer Cell Lines)
The benzylguanidine scaffold has been investigated for its effects on cellular energy metabolism, particularly its ability to interfere with mitochondrial function. Research comparing the biological activities of meta-iodobenzyl guanidine (MIBG) and its non-iodinated precursor, benzyl guanidine (BG), provides insight into the potential role of this compound. MIBG is structurally analogous to this compound, with an iodine atom at the meta-position instead of fluorine.
Studies have demonstrated that both MIBG and BG are capable of inhibiting mitochondrial respiration minervamedica.it. In comparative assays, MIBG and BG were found to be nearly equipotent in this inhibitory action minervamedica.it. This inhibition of mitochondrial oxidative phosphorylation is a significant mechanism of cytotoxicity and is a target for the development of novel anti-cancer agents. Given the potent effect of the benzylguanidine structure on mitochondria, it is plausible that this compound exerts similar inhibitory effects on cellular respiration, making it a compound of interest for metabolic-based therapeutic strategies.
Regulation of Adipokine Expression in Model Cell Systems (e.g., Leptin in Adipocytes)
Adipokines are signaling molecules secreted by adipose tissue that play crucial roles in regulating energy metabolism and inflammation. The regulation of adipokine expression, such as that of leptin, is a complex process influenced by numerous physiological and pharmacological factors capes.gov.br.
Currently, there is a lack of direct scientific literature detailing the effects of simple benzylguanidine compounds like this compound on the expression of adipokines such as leptin in adipocyte model systems. However, other complex guanidine-containing molecules have been shown to influence metabolic parameters related to adipose tissue. For example, a guanidine-rich regulatory oligodeoxynucleotide was found to improve glucose tolerance and insulin sensitivity in obese mice by suppressing the differentiation of pro-inflammatory T-cells within white adipose tissue researchgate.netnih.gov. This modulation of the inflammatory environment in fat tissue can indirectly affect adipokine secretion. While this finding involves a much larger and structurally different type of molecule, it demonstrates that the guanidine functional group can be a component of molecules that interact with pathways controlling adipose tissue function. Further research is required to determine if small molecules like this compound have any direct regulatory effects on adipokine gene expression in adipocytes.
Advanced Research Applications and Future Directions
Design Principles for Next-Generation Guanidine-Based Chemical Probes
The design of highly specific and efficient chemical probes is paramount for elucidating complex biological processes. For guanidine-based probes, several key principles guide their development to ensure high affinity and selectivity for their intended targets. nih.gov
A primary consideration is the strategic placement of the guanidinium (B1211019) head. This positively charged group is crucial for forming strong hydrogen bonds and electrostatic interactions with anionic pockets in target proteins, such as those containing carboxylate or phosphate (B84403) residues. rsc.orgnih.gov The benzyl (B1604629) group, as seen in 1-(3-Fluorobenzyl)guanidine, provides a lipophilic component that can be systematically modified to fine-tune the probe's interaction with the target's binding site. For instance, the introduction of a fluorine atom can alter the electronic properties and metabolic stability of the molecule. nih.gov
Furthermore, the concept of "Y-aromaticity," where the 6π electrons of the guanidinium cation are delocalized, contributes to its planar structure and noncovalent interaction potential. mdpi.com The design of next-generation probes often involves creating a balance between the hydrophilic guanidinium group and the hydrophobic regions of the molecule to optimize cell permeability and target engagement. nih.gov This can be achieved by incorporating various linkers and scaffold modifications. For example, dimeric inositol (B14025) scaffolds have been used to create molecular transporters with multiple guanidine (B92328) residues, enhancing their membrane-translocating abilities. nih.gov
Another design principle involves the development of activity-based probes (ABPs), which covalently bind to their target enzymes, allowing for their identification and characterization. frontiersin.org For guanidine-based ABPs, the reactive "warhead" is often attached to a guanidine-containing recognition element that directs the probe to the active site of the target enzyme. frontiersin.org The design of such probes requires careful consideration of the reactivity of the warhead to ensure it selectively labels the target of interest.
Finally, the development of guanidine-based biosensors represents an emerging frontier. These probes are designed to undergo a detectable change, such as fluorescence, upon binding to a specific analyte. rsc.orgacs.orgnih.govresearchgate.net The design of these biosensors often involves integrating the guanidine recognition motif with a fluorophore in such a way that analyte binding modulates the fluorescence output. acs.orgnih.gov
Key Design Principles for Guanidine-Based Probes:
| Design Principle | Description | Rationale |
| Strategic Guanidinium Placement | Positioning the positively charged guanidinium group to interact with anionic residues in the target's binding pocket. | Maximizes electrostatic and hydrogen bonding interactions for high affinity. rsc.orgnih.gov |
| Lipophilic/Hydrophilic Balance | Modifying the hydrophobic scaffold (e.g., the benzyl group) to optimize cell permeability and target engagement. | Ensures the probe can reach its intracellular target and bind effectively. nih.gov |
| Scaffold Diversity | Utilizing various molecular backbones to present multiple guanidine groups or to constrain the conformation of the probe. | Enhances binding affinity and selectivity, and can improve pharmacokinetic properties. nih.gov |
| Activity-Based Probe Design | Incorporating a reactive moiety that forms a covalent bond with the target enzyme. | Allows for irreversible labeling and identification of the target protein. frontiersin.org |
| Biosensor Integration | Coupling the guanidine recognition element with a signaling component (e.g., a fluorophore). | Enables real-time detection and quantification of the target analyte. rsc.orgacs.org |
Development of Targeted Imaging Agents in Preclinical Models (e.g., Radiotracers beyond [18F]MFBG)
Radiolabeled guanidine derivatives have shown significant promise as imaging agents, particularly for tumors expressing the norepinephrine (B1679862) transporter (NET). nih.gov The archetypal agent in this class is radioiodinated meta-iodobenzylguanidine (MIBG). nih.gov However, the development of positron emission tomography (PET) tracers, such as [18F]meta-fluorobenzylguanidine ([18F]MFBG), has offered improved imaging resolution and quantification. healthimaging.comsnmjournals.orgsnmjournals.org
Recent research has focused on developing novel radiotracers that offer advantages over existing agents, such as improved tumor-to-background ratios, faster clearance from non-target tissues, and simplified radiosynthesis. One such example is [18F]FIBG, a fluorinated and iodinated benzylguanidine derivative, which has demonstrated potential for both diagnosis and therapy of NET-expressing tumors in preclinical models. nih.gov
Beyond targeting the NET, researchers are exploring the use of guanidine scaffolds to develop imaging agents for other molecular targets. The ability of the guanidinium group to mimic the side chain of arginine allows for the design of probes that can target enzymes and receptors that recognize this amino acid. For instance, radiolabeled peptides containing arginine or arginine mimetics are being investigated for imaging integrin expression, a marker of angiogenesis. tum.de
The development of these novel imaging agents often involves a multi-step process that includes:
Lead Compound Identification: Identifying a guanidine-containing molecule with high affinity and selectivity for the target of interest.
Radiolabeling Strategy: Developing a robust and efficient method for incorporating a positron-emitting radionuclide (e.g., 18F, 68Ga, 64Cu) or a SPECT isotope (e.g., 99mTc, 125I) into the molecule. mdpi.commdpi.com
Preclinical Evaluation: Assessing the in vitro and in vivo performance of the radiotracer in cell culture and animal models of disease. This includes evaluating its biodistribution, pharmacokinetics, and ability to visualize the target.
Examples of Emerging Guanidine-Based Radiotracers:
| Radiotracer | Target | Radionuclide | Potential Application |
| [18F]FIBG | Norepinephrine Transporter (NET) | 18F | Diagnosis and therapy of neuroendocrine tumors. nih.gov |
| Radiolabeled RGD Peptides | Integrin αvβ3 | Various (e.g., 18F, 68Ga) | Imaging of angiogenesis in cancer. tum.de |
| [18F]PFBG | Norepinephrine Transporter (NET) | 18F | PET imaging of adrenergic tumors. nih.gov |
Integration of Computational Design and High-Throughput Screening in Discovery Pipelines
The discovery of novel guanidine-based compounds has been significantly accelerated by the integration of computational design and high-throughput screening (HTS) into a cohesive pipeline. nih.govbmglabtech.comnuvisan.com This synergistic approach allows for the rational design of compound libraries and the rapid identification of promising lead candidates.
Computational methods, such as molecular docking and density functional theory (DFT), play a crucial role in the initial stages of the discovery process. nih.govresearchgate.netrsc.orgnih.gov These techniques allow researchers to:
Predict Binding Affinity: Simulate the interaction of virtual guanidine derivatives with the three-dimensional structure of a biological target to predict their binding affinity and mode of interaction. researchgate.netrsc.org
Optimize Lead Compounds: In silico modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov
Design Focused Libraries: Create virtual libraries of guanidine derivatives with a high probability of interacting with the target of interest, thereby reducing the number of compounds that need to be synthesized and screened. nih.gov
Once a focused library of guanidine compounds has been designed, HTS is employed to experimentally evaluate their biological activity against the target. bmglabtech.com This involves the automated testing of thousands of compounds in miniaturized assays. nuvisan.com HTS can be used to identify "hits" that modulate the activity of a specific enzyme, receptor, or cellular pathway. nih.govmdpi.com
The data generated from HTS is then used to refine the computational models, creating a feedback loop that improves the predictive power of the in silico methods. This iterative process of computational design, synthesis, and HTS allows for the rapid exploration of chemical space and the efficient identification of potent and selective guanidine-based drug candidates. researchgate.netrsc.org
Integrated Discovery Pipeline for Guanidine-Based Compounds:
Target Identification and Validation: Identifying a biological target relevant to the disease of interest.
Computational Design: Using molecular modeling to design a virtual library of guanidine derivatives predicted to interact with the target. nih.govresearchgate.netrsc.orgnih.gov
Library Synthesis: Synthesizing the designed compounds.
High-Throughput Screening (HTS): Screening the compound library against the target in an automated assay. nih.govbmglabtech.comnuvisan.commdpi.com
Hit Identification and Validation: Identifying and confirming the activity of the most promising compounds.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the hit compounds to understand the relationship between their chemical structure and biological activity.
Lead Optimization: Further modifying the most promising compounds to improve their drug-like properties.
Exploration of Novel Therapeutic Avenues based on Guanidine Scaffolds (e.g., targeting emerging pathogens or resistance mechanisms)
The structural versatility and diverse biological activities of guanidine-containing compounds make them attractive scaffolds for the development of novel therapeutics. nih.govnih.govjocpr.com Researchers are actively exploring their potential to address a wide range of unmet medical needs, including the treatment of infectious diseases caused by emerging pathogens and the circumvention of drug resistance mechanisms.
One of the most promising areas of research is the development of guanidine-based antimicrobial agents. mdpi.comnih.gov These compounds have shown efficacy against a broad spectrum of bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comrsc.org The proposed mechanisms of action for these compounds include disruption of the bacterial cell membrane and inhibition of essential cellular processes. rsc.orgacs.org For example, polymeric guanidine derivatives have been shown to irreversibly damage the bacterial membrane, making it difficult for bacteria to develop resistance. rsc.org
In addition to their antibacterial properties, guanidine derivatives are also being investigated as antifungal, antiviral, and antiparasitic agents. preprints.orgnih.govnih.gov For instance, certain guanidine-containing compounds have demonstrated potent activity against Candida albicans, a common fungal pathogen, and Trypanosoma cruzi, the parasite that causes Chagas disease. preprints.orgnih.gov
Furthermore, the guanidine scaffold is being explored for the development of anticancer agents. nih.govresearchgate.netrsc.orgmdpi.comacs.orgmdpi.com The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA, leading to the design of DNA-binding agents that can disrupt cancer cell proliferation. nih.govmdpi.comresearchgate.netrsc.orgacs.org Other guanidine-based anticancer strategies include the inhibition of enzymes involved in tumor growth and the induction of apoptosis. mdpi.com
The exploration of these novel therapeutic avenues often involves a combination of synthetic chemistry, biological screening, and mechanistic studies to identify and optimize guanidine-based compounds with potent and selective therapeutic effects.
Therapeutic Potential of Guanidine Scaffolds:
| Therapeutic Area | Target/Mechanism | Example Compounds/Scaffolds |
| Antibacterial | Membrane disruption, inhibition of cellular processes | Polymeric guanidines, pyrrolidine (B122466) bis-cyclic guanidines jocpr.comrsc.org |
| Antifungal | Inhibition of sterol biosynthesis, membrane disruption | Abafungin, piperazine-based guanidines nih.gov |
| Antiviral | Inhibition of viral entry and replication | Cyclic arylguanidines nih.gov |
| Antiparasitic | Inhibition of essential enzymes, disruption of ion channels | Adamantyl-containing guanidines preprints.org |
| Anticancer | DNA minor groove binding, enzyme inhibition, apoptosis induction | Chalcone-guanidine hybrids, pyridazinone-based guanidines researchgate.netmdpi.comacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
